molecular formula C14H18F3N3O2 B6625911 N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide

N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide

Cat. No. B6625911
M. Wt: 317.31 g/mol
InChI Key: RRXOEQKAZPECNT-UHFFFAOYSA-N
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Description

N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide, also known as TRPV1 antagonist, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. In

Mechanism of Action

N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist works by blocking the N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide receptor, which is a member of the transient receptor potential (TRP) family of ion channels. The N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide receptor is involved in the transmission of pain signals, as well as the regulation of body temperature and inflammation. By blocking the N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide receptor, N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist reduces pain sensation, inflammation, and other physiological responses associated with N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide activation.
Biochemical and Physiological Effects:
N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been shown to have various biochemical and physiological effects, including the reduction of pain sensation, inflammation, and cancer cell proliferation, as well as the modulation of neurotransmitter release. N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has also been shown to have potential therapeutic benefits in neurological disorders, such as epilepsy and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist in lab experiments is its specificity for the N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide receptor, which allows for targeted modulation of pain sensation, inflammation, and other physiological responses. However, one limitation of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist, including the development of more selective and potent N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonists, the exploration of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist in combination with other drugs for enhanced therapeutic efficacy, and the investigation of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist in other fields, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist.

Synthesis Methods

The synthesis of N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide involves several steps, including the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-bromopropylamine, followed by the reaction of the resulting product with pyrrolidine-1-carboxylic acid. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been studied for its potential applications in various fields, including pain management, inflammation, cancer, and neurological disorders. In pain management, N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been shown to reduce pain sensation by blocking the N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide receptor, which is involved in the transmission of pain signals. In inflammation, N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the inflammatory response. In cancer, N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been shown to induce apoptosis in cancer cells, which may have potential therapeutic benefits. In neurological disorders, N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide antagonist has been shown to modulate the release of neurotransmitters, which may have potential therapeutic benefits in conditions such as epilepsy and anxiety.

properties

IUPAC Name

N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-4-5-12(19-10-11)22-9-3-6-18-13(21)20-7-1-2-8-20/h4-5,10H,1-3,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOEQKAZPECNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCCCOC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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